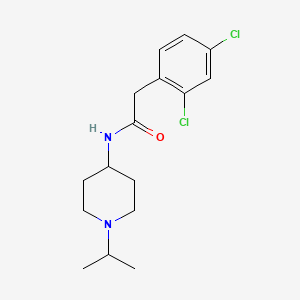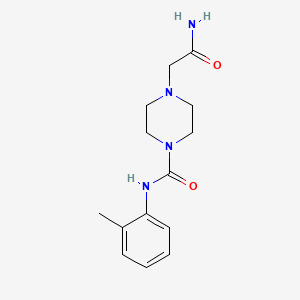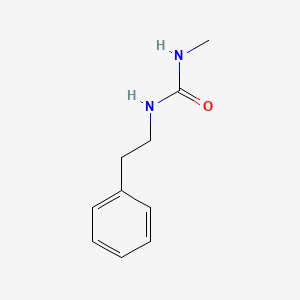![molecular formula C25H30N4O2 B5232395 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as LY404039 and is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The mGluR2 receptor is a G protein-coupled receptor that plays a key role in regulating neurotransmitter release in the brain.
作用機序
The mechanism of action of 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with the mGluR2 receptor. This receptor is a G protein-coupled receptor that plays a key role in regulating neurotransmitter release in the brain. LY404039 binds to the mGluR2 receptor and blocks its activation by glutamate, which leads to a decrease in neurotransmitter release. This mechanism of action is thought to be responsible for the neuroprotective effects of LY404039.
Biochemical and Physiological Effects:
Studies have shown that LY404039 has a number of biochemical and physiological effects. This compound has been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury. LY404039 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.
実験室実験の利点と制限
The advantages of using 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide in lab experiments include its selective antagonism of the mGluR2 receptor, which allows for the study of the role of this receptor in various physiological and pathological conditions. The limitations of using LY404039 in lab experiments include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
将来の方向性
There are several future directions for research on 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders. Another direction is to explore its potential use in the treatment of inflammatory bowel disease and other inflammatory conditions. Additionally, future research could focus on the development of more selective mGluR2 antagonists with improved pharmacokinetic properties and reduced toxicity.
合成法
The synthesis of 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of 2-bromoethylamine hydrobromide with 1-phenylethanol in the presence of sodium hydride to form 1-(2-bromoethyl)-4-phenylpiperidine. The second step involves the reaction of 1-(2-bromoethyl)-4-phenylpiperidine with 1H-pyrazole-1-carboxylic acid in the presence of triethylamine and N,N’-dicyclohexylcarbodiimide to form 1-(2-bromoethyl)-4-(1H-pyrazol-1-yl)phenylpiperidine. The final step involves the reaction of 1-(2-bromoethyl)-4-(1H-pyrazol-1-yl)phenylpiperidine with 4-aminobenzamide in the presence of palladium on carbon and hydrogen gas to form 3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide.
科学的研究の応用
3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the mGluR2 receptor and has been shown to have neuroprotective effects in various animal models of neurological disorders. Studies have also shown that LY404039 has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.
特性
IUPAC Name |
3-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c30-25(26-14-19-29-15-5-13-27-29)22-8-4-9-24(20-22)31-23-11-17-28(18-12-23)16-10-21-6-2-1-3-7-21/h1-9,13,15,20,23H,10-12,14,16-19H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJVQCXBNNXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCN3C=CC=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)

![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)


![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)

![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)